Cas no 1019637-75-2 (1-Boc-4-(5-Methylthiazol-2-yl)piperazine)

1-Boc-4-(5-Methylthiazol-2-yl)piperazine is a protected piperazine derivative featuring a 5-methylthiazole substituent, commonly employed as an intermediate in pharmaceutical and organic synthesis. The Boc (tert-butoxycarbonyl) group provides stability and selective deprotection capabilities, facilitating controlled reactions in multi-step synthetic pathways. The 5-methylthiazole moiety enhances the compound's utility in medicinal chemistry, particularly in the development of bioactive molecules targeting heterocyclic scaffolds. Its well-defined structure and high purity make it suitable for precise applications in drug discovery and peptide modification. The compound is typically handled under standard laboratory conditions, ensuring compatibility with a range of coupling and functionalization reactions.
1-Boc-4-(5-Methylthiazol-2-yl)piperazine structure
1019637-75-2 structure
Product Name:1-Boc-4-(5-Methylthiazol-2-yl)piperazine
CAS No:1019637-75-2
MF:C13H21N3O2S
MW:283.389741659164
MDL:MFCD19689652
CID:1083022
Update Time:2025-06-25

1-Boc-4-(5-Methylthiazol-2-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-(5-Methylthiazol-2-yl)piperazine
    • 2-Methyl-2-propanyl 4-(5-methyl-1,3-thiazol-2-yl)-1-piperazinecar boxylate
    • MDL: MFCD19689652
    • Inchi: 1S/C13H21N3O2S/c1-10-9-14-11(19-10)15-5-7-16(8-6-15)12(17)18-13(2,3)4/h9H,5-8H2,1-4H3
    • InChI Key: ZJUFDEBHFSHIQX-UHFFFAOYSA-N
    • SMILES: S1C(C)=CN=C1N1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 283.135448g/mol
  • Monoisotopic Mass: 283.135448g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 283.39g/mol
  • XLogP3: 2.5
  • Topological Polar Surface Area: 73.9Ų

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Additional information on 1-Boc-4-(5-Methylthiazol-2-yl)piperazine

1-Boc-4-(5-Methylthiazol-2-yl)piperazine: A Comprehensive Overview

1-Boc-4-(5-Methylthiazol-2-yl)piperazine, also known by its CAS number CAS No. 1019637-75-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with a thiazole moiety and a tert-butoxycarbonyl (Boc) protecting group. The combination of these structural elements makes it a versatile building block for the synthesis of various bioactive molecules.

The piperazine ring is a six-membered azacyclohexane structure, which is widely used in drug design due to its ability to form hydrogen bonds and its flexibility in accommodating different substituents. In this compound, the piperazine ring is substituted at the 4-position with a thiazole group. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, known for their stability and ability to participate in various chemical reactions. The presence of the methyl group on the thiazole ring further enhances its reactivity and selectivity in synthetic transformations.

The Boc protecting group, which stands for tert-butoxycarbonyl, is commonly used in peptide synthesis to protect amino groups during multi-step reactions. In this compound, the Boc group is attached to the piperazine nitrogen, ensuring that the amine remains unreactive until deprotection is desired. This feature makes 1-Boc-4-(5-Methylthiazol-2-yl)piperazine an ideal intermediate for constructing more complex molecules, such as peptide analogs or bioisosteres.

Recent studies have highlighted the potential of this compound in drug discovery. For instance, researchers have explored its role as a precursor for synthesizing inhibitors of various enzymes, including kinases and proteases. The thiazole moiety has been shown to contribute significantly to the bioactivity of these compounds, often acting as a key pharmacophore element. Additionally, the piperazine ring provides a scaffold for further functionalization, enabling the creation of molecules with diverse biological activities.

In terms of synthesis, 1-Boc-4-(5-Methylthiazol-2-yl)piperazine can be prepared through a variety of methods. One common approach involves the coupling of 4-piperazinylboronic acid with 5-methylthiazole derivatives using Suzuki-Miyaura cross-coupling reactions. This method offers high yields and excellent regioselectivity, making it suitable for large-scale production. Another approach involves nucleophilic substitution reactions, where the thiazole ring acts as an electrophilic partner.

The applications of this compound extend beyond drug discovery. It has been used as a building block in materials science for synthesizing advanced materials with tailored properties. For example, researchers have incorporated this compound into polymer networks to enhance their mechanical strength and thermal stability. The thiazole moiety has also been shown to contribute to fluorescence properties, making it useful in sensing applications.

From an environmental standpoint, studies have examined the biodegradability and toxicity of 1-Boc-4-(5-Methylthiazol-2-yl)piperazine. Results indicate that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation pathways. However, further research is needed to fully understand its environmental impact and develop strategies for minimizing ecological risks.

In conclusion, 1-Boc-4-(5-Methylthiazol-2-yl)piperazine (CAS No. 1019637-75-2) is a multifaceted compound with applications ranging from drug discovery to materials science. Its unique structure and functional groups make it an invaluable tool for chemists and pharmacologists alike. As research continues to uncover new synthetic routes and biological activities associated with this compound, its role in advancing science and technology is expected to grow significantly.

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